2-Ethyl-3-methylpiperidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H17N |
|---|---|
Molecular Weight |
127.23 g/mol |
IUPAC Name |
2-ethyl-3-methylpiperidine |
InChI |
InChI=1S/C8H17N/c1-3-8-7(2)5-4-6-9-8/h7-9H,3-6H2,1-2H3 |
InChI Key |
WEVYSVSXPOFSSX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(CCCN1)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Ethyl 3 Methylpiperidine and Its Stereoisomers
Regioselective Alkylation Strategies for Piperidine (B6355638) Nuclei
Regioselective alkylation allows for the introduction of substituents at specific positions on the piperidine ring. This control is fundamental in building the desired 2-ethyl-3-methylpiperidine scaffold.
Synthesis via Enamide Anion Intermediates
One established strategy for the regioselective alkylation of the piperidine nucleus involves the use of enamide anion intermediates. This approach typically begins with the conversion of piperidine into N-chloropiperidine, which is then dehydrohalogenated to produce the unstable intermediate, Δ¹-piperideine.
The Δ¹-piperideine can then be treated with a strong base, such as lithium diisopropylamide (LDA) or a Grignard reagent like ethylmagnesium bromide, to generate a resonance-stabilized enamide anion. This anion preferentially undergoes alkylation at the C3 position. For the synthesis of this compound, this could involve an initial methylation at the C3 position by adding an appropriate methylating agent (e.g., methyl iodide) to the enamide anion. The resulting 3-methyl-Δ²-piperideine can then be subjected to a second alkyllithiation and subsequent reaction with an ethylating agent to introduce the ethyl group at the C2 position, followed by reduction to yield the saturated this compound. However, this method can lead to a mixture of products and relatively low yields due to the instability of the piperideine intermediate and potential side reactions.
Stereocontrolled Approaches for 2,3-Disubstitution
Achieving stereocontrol in the synthesis of 2,3-disubstituted piperidines like this compound is a significant challenge due to the need to control two adjacent stereocenters. Modern synthetic methods have been developed to address this, often providing high levels of diastereoselectivity and enantioselectivity.
One such approach is the diastereoselective carbolithiation of N-Boc-protected piperidine-derived enecarbamates. This method involves the addition of an alkyllithium reagent across the double bond of the enecarbamate, which proceeds with high diastereoselectivity to create an anti-relationship between the newly introduced C3 alkyl group and the existing C2 substituent. The resulting lithiated intermediate can be trapped with an electrophile, allowing for the controlled formation of vicinally disubstituted piperidines.
Another powerful strategy is the asymmetric copper-catalyzed cyclizative aminoboration of acyclic hydroxylamine (B1172632) esters. This method allows for the construction of chiral 2,3-cis-disubstituted piperidines with high enantioselectivity. The reaction proceeds through a cyclization cascade that sets the two contiguous chiral centers in a controlled manner.
Catalytic Asymmetric Synthesis of Chiral Piperidine Analogues
Catalytic asymmetric synthesis represents the forefront of piperidine synthesis, offering efficient and highly selective routes to chiral analogues from readily available precursors.
Hydrogenation of Pyridine (B92270) Precursors
The most direct route to this compound is the hydrogenation of the corresponding aromatic precursor, 2-ethyl-3-methylpyridine. This reaction breaks the aromaticity of the pyridine ring, creating the saturated piperidine core. The challenge lies in controlling the stereochemistry of the newly formed chiral centers at the C2 and C3 positions. Hydrogenation of disubstituted pyridines, particularly with heterogeneous catalysts like platinum oxide (PtO₂), often proceeds with cis-diastereoselectivity.
Homogeneous asymmetric hydrogenation using chiral transition metal catalysts offers superior control over enantioselectivity. The inherent difficulty in hydrogenating the stable pyridine ring often requires activation of the substrate, typically by N-alkylation to form a pyridinium (B92312) salt. This strategy both activates the ring for reduction and prevents catalyst inhibition by the substrate or the piperidine product. dicp.ac.cn
Iridium and Rhodium: Chiral iridium and rhodium complexes, often paired with phosphine (B1218219) ligands like SynPhos or JosiPhos, have been successfully employed for the asymmetric hydrogenation of activated pyridinium salts. dicp.ac.cnunimi.it These systems can provide chiral piperidines with high enantioselectivity. For instance, iridium-catalyzed hydrogenation of 2-substituted pyridinium salts has been shown to be highly efficient. dicp.ac.cn
Ruthenium: Ruthenium-based catalysts, such as those incorporating chiral diamine ligands or phosphines like BINAP, are also effective for the asymmetric hydrogenation of N-heteroaromatic compounds. nih.gov They have demonstrated high efficiency and enantioselectivity in the reduction of various substituted pyridines.
Palladium: Palladium catalysts, often used in heterogeneous hydrogenations, can also be employed in homogeneous systems. rsc.org For instance, interrupting the hydrogenation of pyridines bearing a chiral oxazolidinone auxiliary with a palladium catalyst allows for the synthesis of enantioenriched δ-lactams, showcasing the potential for complex stereocontrolled transformations. nih.gov
Cobalt: While less common for pyridine hydrogenation, earth-abundant cobalt catalysts are emerging as a sustainable alternative for asymmetric hydrogenations of various functional groups, including enamides and C=O bonds, suggesting potential future applications in this area. acs.orgacs.org
The general conditions for these metal-catalyzed hydrogenations involve reacting the pyridinium salt substrate with a chiral metal-ligand complex under a hydrogen atmosphere.
| Metal Catalyst System | Typical Substrate | Key Features |
|---|---|---|
| Iridium / (R)-SynPhos | 2-Substituted Pyridinium Salts | High enantioselectivity, requires substrate activation. dicp.ac.cn |
| Rhodium / JosiPhos | 3-Substituted Pyridinium Salts | Effective with base additives, yields high enantiomeric excess. unimi.it |
| Ruthenium / Chiral Diamine | Disubstituted 1,5-Naphthyridines | High efficiency and enantioselectivity for related N-heterocycles. nih.gov |
| Palladium / Heterogeneous | Pyridines with Chiral Auxiliaries | Can lead to all-cis products; allows for interrupted hydrogenation strategies. nih.govwikipedia.org |
As an alternative to transition metals, metal-free catalysis using borenium ions has gained traction for the reduction of N-heterocycles. Mesoionic carbene-stabilized borenium ions can efficiently catalyze the reduction of substituted pyridines to piperidines. bohrium.comnih.gov This process often involves a combined action of a hydrosilane (e.g., phenylsilane) and molecular hydrogen. bohrium.comnih.gov
The reaction proceeds via a reversible hydrosilylation of the pyridine, which facilitates the full reduction under relatively mild conditions. bohrium.com A key advantage is the high diastereoselectivity, which is particularly relevant for producing specific stereoisomers of 2,3-disubstituted piperidines. bohrium.com The silane (B1218182) plays a crucial role in preventing the borenium catalyst from being deactivated by the final piperidine product. nih.govacs.org
| Catalyst | Reducing Agents | Substrate Scope | Key Features |
|---|---|---|---|
| Mesoionic Carbene-Stabilized Borenium Ions | Hydrosilane (e.g., PhSiH₃) and H₂ | Electron-neutral and electron-rich substituted pyridines. bohrium.com | Metal-free, highly diastereoselective, milder conditions. bohrium.comnih.gov |
Intramolecular Cyclization Reactions
Intramolecular cyclization represents a powerful strategy for the formation of cyclic structures like the piperidine ring from acyclic precursors.
Ring-Closing Metathesis (RCM) is a robust and widely utilized variation of olefin metathesis for synthesizing unsaturated rings. wikipedia.org The reaction involves the intramolecular metathesis of a diene, catalyzed by metal complexes, typically based on ruthenium or molybdenum, to form a cycloalkene and a volatile byproduct like ethylene (B1197577). wikipedia.org This removal of ethylene gas drives the reaction equilibrium towards the cyclic product. organic-chemistry.org RCM is highly valued for its functional group tolerance and its ability to form rings of various sizes, from 5- to 30-membered cycles. organic-chemistry.org
For the synthesis of a this compound precursor, a suitably substituted N-protected diene would be required. The cyclization would yield a dehydropiperidine intermediate, which can then be hydrogenated to afford the saturated piperidine ring. The stereochemistry of the substituents can be influenced by the substrate and the catalyst chosen. Second-generation Grubbs and Hoveyda-Grubbs catalysts are often employed due to their high activity and stability. organic-chemistry.orgsigmaaldrich.com The efficiency of RCM can, however, be hampered by the potential for unwanted isomerization of the newly formed double bond, a side reaction often attributed to the formation of ruthenium hydrides. wikipedia.org
| Catalyst Type | Common Examples | Key Characteristics | Potential Application |
|---|---|---|---|
| Grubbs Catalysts (1st & 2nd Gen) | [RuCl₂(PCy₃)₂(CHPh)], [RuCl₂(PCy₃)(IMes)(CHPh)] | High activity, broad functional group tolerance. Second generation is more active and stable. organic-chemistry.org | Cyclization of N-alkenyl-N-allyl amines to form dehydropiperidine precursors. |
| Hoveyda-Grubbs Catalysts | Ruthenium complexes with a chelating isopropoxystyrene ligand. | High stability, easy to handle, and allows for catalyst recovery and recycling. sigmaaldrich.com | Used in syntheses where catalyst poisoning is a concern or in large-scale applications. drughunter.com |
| Schrock Catalysts | Molybdenum or tungsten-based alkylidene complexes. | Extremely high activity, particularly for sterically hindered substrates. | Less common due to high sensitivity to air and moisture. |
Radical cyclization offers a distinct pathway to the piperidine nucleus, often proceeding under mild conditions. A prominent example is the intramolecular C-H amination, which can be achieved through various catalytic systems. nih.gov This approach typically involves the generation of a nitrogen-centered radical from a suitable precursor, such as an N-fluoro amide. acs.org This radical can then undergo an entropically and enthalpically favored 1,6-hydrogen atom transfer (HAT) from a δ-C-H bond, generating a carbon-centered radical. nih.gov Subsequent radical cyclization onto the nitrogen or a related functional group closes the six-membered ring. nih.gov
Copper-catalyzed systems have proven effective for this transformation, proceeding through a proposed Cu(I)/Cu(II) catalytic cycle to activate N-F bonds and induce the amination. acs.org This method is noteworthy for its ability to form piperidines, as many related systems favor the formation of five-membered pyrrolidines. acs.org By strategically designing an acyclic amine with the appropriate substitution pattern, this method could be employed to forge the this compound skeleton with control over the relative stereochemistry. nih.gov
| Method | Catalyst/Initiator | Precursor Type | Mechanism Highlight |
|---|---|---|---|
| Copper-Catalyzed C-H Amination | Copper(I) or Copper(II) complexes. nih.govacs.org | N-fluorinated amides. acs.org | N-F bond activation followed by 1,6-HAT and radical cyclization. nih.govacs.org |
| Electrolytic Cyclization | Electrolysis. | N-substituted amines. | Electrochemical generation of an N-radical to initiate cyclization. nih.gov |
| Photoredox Catalysis | Iridium or Ruthenium-based photocatalysts. | N-substituted amines, amino acids. mdpi.com | Visible-light-induced single-electron transfer (SET) to generate the key N-radical intermediate. mdpi.com |
Asymmetric Conjugate Addition and Other Chiral Auxiliaries/Catalysis
Achieving stereocontrol in the synthesis of chiral piperidines like this compound is paramount. Asymmetric conjugate addition, also known as the aza-Michael reaction, is a cornerstone strategy for preparing β-aminocarbonyl compounds, which are versatile intermediates for piperidine synthesis. researchgate.net This method can be rendered stereoselective through the use of chiral auxiliaries or chiral catalysts.
A chiral auxiliary is a stereogenic group temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed and can often be recovered. wikipedia.org For piperidine synthesis, carbohydrate-derived auxiliaries, such as D-arabinopyranosylamine, have been successfully employed. cdnsciencepub.com These auxiliaries can be attached to form aldimines, which then undergo diastereoselective domino reactions to furnish N-substituted piperidinone derivatives with high stereocontrol. cdnsciencepub.com Other popular auxiliaries include oxazolidinones and camphorsultam. wikipedia.org
Alternatively, asymmetric catalysis can be used, where a small amount of a chiral catalyst creates a chiral environment for the reaction, inducing enantioselectivity. orgsyn.org For instance, the conjugate addition of organoboron nucleophiles to α,β-unsaturated carbonyl compounds, catalyzed by chiral palladium or rhodium complexes, is an effective method for constructing stereogenic centers. orgsyn.org
| Strategy | Example | Mode of Action | Applicability |
|---|---|---|---|
| Chiral Auxiliary | Evans Oxazolidinones, Camphorsultam, Pseudoephedrine. wikipedia.org | Temporarily attached to the substrate, using steric hindrance to direct nucleophilic attack. wikipedia.org | Stereoselective alkylation or conjugate addition to form substituted piperidinone precursors. |
| Chiral Catalyst (Metal-based) | Chiral Pd, Cu, or Rh complexes. orgsyn.org | Creates a chiral pocket around the active site, favoring one enantiomeric transition state. | Asymmetric conjugate addition of various nucleophiles to unsaturated systems. researchgate.netchemrxiv.org |
| Organocatalysis | Cinchona alkaloids, proline derivatives. nih.gov | Uses small, chiral organic molecules to catalyze reactions, often via iminium or enamine activation. | Enantioselective sulfa-Michael additions and other conjugate additions. nih.gov |
Multi-Component Reactions and One-Pot Synthetic Sequences Applied to Piperidine Frameworks
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. nih.gov This approach offers significant advantages in terms of step economy, time, and waste reduction, allowing for the rapid construction of molecular complexity. researchgate.nettaylorfrancis.com
Various MCRs have been developed for the synthesis of highly functionalized piperidine scaffolds. taylorfrancis.comnih.gov These often involve the reaction of an aldehyde, an amine, and one or two activated methylene (B1212753) compounds. The Hantzsch dihydropyridine (B1217469) synthesis and related methodologies are classic examples that can be adapted for piperidine synthesis. nih.govacsgcipr.org For example, a one-pot, three-component transformation between an aromatic aldehyde, an amine, and an acetoacetic ester can yield a functionalized piperidine. taylorfrancis.com By selecting appropriate starting materials—for instance, propanal, an ammonia (B1221849) source, and a β-keto ester followed by reduction and further elaboration—one could devise an MCR pathway to the this compound core.
| Reaction Name | Components | Catalyst/Conditions | Product Type |
|---|---|---|---|
| Hantzsch-type Synthesis | Aldehyde, β-ketoester (2 equiv.), Ammonia/Amine. acsgcipr.org | Thermal or Lewis acid catalysis. | Dihydropyridines (precursors to piperidines). |
| Three-component Piperidine Synthesis | Aromatic aldehydes, amines, acetoacetic esters. taylorfrancis.com | ZrOCl₂·8H₂O or Tetrabutylammonium tribromide. taylorfrancis.com | Highly functionalized piperidines. |
| Diels-Alder Approach | Danishefsky's diene, Imines. researchgate.net | Lewis acid catalysis. | Dihydropyridinones. |
Microwave-Assisted Organic Synthesis for Piperidine Derivatives
Microwave-Assisted Organic Synthesis (MAOS) utilizes microwave irradiation to heat chemical reactions. at.ua This technique can dramatically reduce reaction times, often from hours to minutes, while increasing product yields and purity compared to conventional heating methods. mdpi.commdpi.com The efficiency stems from the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating.
MAOS has been successfully applied to a wide range of reactions for synthesizing heterocyclic compounds, including piperidines. mdpi.comrsc.org For example, the condensation of formyl-quinoline derivatives with primary heterocyclic amines and cyclic 1,3-diketones to afford complex piperidine-fused systems was achieved in just 8 minutes under microwave irradiation, with good yields. rsc.org Similarly, catalyst-free, one-pot three-component protocols for synthesizing various piperidine-containing scaffolds have been developed using this technology. rsc.org The application of MAOS to the intramolecular cyclizations, conjugate additions, or MCRs described previously could significantly enhance the efficiency of a synthetic route to this compound.
| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |
|---|---|---|---|---|
| Synthesis of Acetamide Derivatives | 2–3 hours | A few minutes | Moderate to good yields achieved rapidly. | mdpi.com |
| Three-component Pyridine Synthesis | Several hours | 5-15 minutes | Higher yields and shortened times reported. | mdpi.com |
| Condensation for Thiosemicarbazones | Not specified (longer) | 3–5 minutes | Excellent yields (89–98%); ~10% higher than conventional. | rsc.org |
Investigation of Biosynthetic Pathways and Natural Occurrence of 2 Ethyl 3 Methylpiperidine Like Alkaloids
Enzymatic Pathways Leading to Piperidine (B6355638) Alkaloids (e.g., Polyketide Synthases)
The biosynthesis of many piperidine alkaloids, especially in insects like fire ants, is initiated by polyketide synthases (PKSs). wikipedia.org These are large, multi-domain enzymes or enzyme complexes that catalyze the sequential condensation of small carboxylic acid units to form a polyketide chain. wikipedia.org This process shares notable similarities with fatty acid biosynthesis. The PKS genes are often organized in clusters, which may also contain genes for tailoring enzymes that modify the polyketide backbone. nih.gov
In the context of piperidine alkaloid formation, a PKS would assemble a linear carbon chain from starter and extender units, such as acetyl-CoA and malonyl-CoA. The length and branching pattern of this chain are determined by the specific PKS and the starter and extender units it utilizes. Following the formation of the polyketide chain, a series of enzymatic reactions, including reduction, amination, and cyclization, would lead to the formation of the piperidine ring. While the specific PKS and subsequent enzymes responsible for the ethyl and methyl groups at the C2 and C3 positions of 2-Ethyl-3-methylpiperidine have not been definitively identified, the general mechanism is believed to follow this polyketide pathway. The diversity of alkaloid structures found in ant venoms suggests a corresponding diversity and specificity among the PKS enzymes and their associated tailoring enzymes. nih.gov
Table 1: Key Enzyme Classes in Piperidine Alkaloid Biosynthesis
| Enzyme Class | Function | Example in Related Pathways |
|---|---|---|
| Polyketide Synthase (PKS) | Assembles the carbon backbone from acyl-CoA units. | Formation of the carbon chain for 2,6-dialkylpiperidines in fire ants. |
| Reductase | Reduces keto groups in the polyketide chain. | Involved in modifying the polyketide intermediate prior to cyclization. |
| Transaminase | Introduces a nitrogen atom, typically from an amino acid. | Amination of the polyketide chain to form an amino-polyketide. |
Precursor Incorporation Studies (e.g., Cadaverine and Ketoacids)
Precursor incorporation studies are crucial for elucidating biosynthetic pathways. In many plant-derived piperidine alkaloids, the diamine cadaverine, formed from the decarboxylation of lysine, serves as a direct precursor to the piperidine ring. whiterose.ac.uk However, in the case of the alkylated piperidine alkaloids found in many ant species, the evidence strongly supports a polyketide origin rather than a lysine/cadaverine pathway.
For this compound, it is hypothesized that specific ketoacids would be incorporated as starter or extender units by the PKS to generate the characteristic ethyl and methyl substitutions. For instance, the incorporation of a propionyl-CoA starter unit followed by specific methylation events, or the utilization of a specific branched-chain ketoacid precursor, could lead to the desired substitution pattern. While direct feeding studies with isotopically labeled precursors to confirm the specific ketoacid precursors for this compound are not documented in the available literature, the general principles of polyketide biosynthesis provide a strong theoretical framework. The variation in alkyl substituents observed in naturally occurring piperidine alkaloids from ants suggests a degree of flexibility in the starter and extender units utilized by the respective PKS enzymes.
Table 2: Hypothetical Precursors for this compound Biosynthesis
| Precursor Type | Specific Example | Role in Biosynthesis |
|---|---|---|
| Starter Unit | Propionyl-CoA | Could potentially lead to the ethyl group at C2. |
| Extender Unit | Methylmalonyl-CoA | Could introduce a methyl branch, potentially at C3. |
Isolation and Characterization from Biological Sources
Alkaloids with substituted piperidine rings are characteristic components of the venom of various ant species, particularly within the subfamily Myrmicinae. nih.gov Ants of the genus Monomorium are known to produce a diverse array of alkaloids, including 2,5-dialkylpyrrolidines and various piperidines. researchgate.netksu.edu.sa While the specific isolation of this compound has not been extensively reported, the chemical diversity within this genus suggests it as a plausible natural source.
The general procedure for isolating these alkaloids involves the extraction of the ants or their venom glands with a suitable organic solvent, such as hexane (B92381) or dichloromethane. researchgate.net The resulting extract, which contains a complex mixture of compounds, is then subjected to chromatographic techniques for separation and purification. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical tool for the identification of these volatile alkaloids. researchgate.net The mass spectrum of an unknown compound is compared with that of a synthetic standard or with libraries of known compounds to confirm its structure. Further structural elucidation can be achieved using techniques such as nuclear magnetic resonance (NMR) spectroscopy and Fourier-transform infrared (FTIR) spectroscopy. The characterization of the diverse alkaloid profiles in different ant species has been instrumental in chemosystematics, helping to classify and differentiate closely related species. nih.gov
Table 3: Common Techniques for the Isolation and Characterization of Piperidine Alkaloids
| Technique | Purpose |
|---|---|
| Solvent Extraction | To isolate the alkaloids from the biological source (e.g., whole ants, venom glands). |
| Gas Chromatography (GC) | To separate the individual alkaloid components from the complex mixture. |
| Mass Spectrometry (MS) | To identify the molecular weight and fragmentation pattern of the alkaloids for structural elucidation. |
| Nuclear Magnetic Resonance (NMR) | To provide detailed information about the carbon-hydrogen framework of the molecule. |
Structure Activity Relationship Sar and Structural Biology of 2 Ethyl 3 Methylpiperidine Derivatives
Conformational Analysis and its Impact on Ligand-Receptor Interactions
The biological activity of 2-ethyl-3-methylpiperidine derivatives is intrinsically linked to the conformational preferences of the six-membered ring. The piperidine (B6355638) scaffold predominantly exists in a low-energy chair conformation, but can also adopt higher-energy twist-boat and boat forms. nih.govnih.gov The presence of substituents at the C-2 and C-3 positions introduces significant steric and electronic considerations that dictate the favored conformation and, consequently, how the molecule interacts with a receptor binding pocket.
In a simple piperidine ring, substituents prefer an equatorial orientation to minimize steric clashes. For a 2,3-disubstituted piperidine like this compound, the cis and trans isomers will exhibit different conformational equilibria. The trans-isomer can potentially place both the ethyl and methyl groups in equatorial positions, which is generally the most stable arrangement. In contrast, the cis-isomer must have one axial and one equatorial substituent, leading to a different spatial presentation of the groups.
However, the conformational landscape can be dramatically altered by modifications to the ring nitrogen. N-acylation or the introduction of other planar, sp2-hybridized groups on the nitrogen can lead to a phenomenon known as pseudoallylic strain (or A1,3 strain). This strain, arising from steric repulsion between the N-substituent and an axial C-2 substituent, can force the C-2 substituent into an axial orientation, which is normally less favored. nih.gov In some N-acylpiperidines, this effect is so pronounced that it dictates an axial orientation for the 2-substituent with a significant energy difference (up to -3.2 kcal/mol). nih.gov While the chair form is still common, analysis of protein-ligand complexes from the Protein Data Bank (PDB) shows that a notable percentage of N-acylpiperidine ligands adopt a twist-boat conformation when bound to a protein, suggesting that binding interactions can overcome the thermodynamic penalty to stabilize a less favorable conformation. nih.gov In certain crowded N-nitroso piperidines, an equilibrium mixture of boat forms can even become the predominant conformation in solution. ias.ac.inresearchgate.net
Table 1: Conformational Energy Preferences in Substituted Piperidines This table illustrates the energetic preference for equatorial vs. axial conformers in simple substituted piperidines, which provides a basis for understanding the more complex 2,3-disubstituted system.
| Compound | Substituent Position | More Stable Conformer | ΔG (kcal/mol) |
| 1,2-Dimethylpiperidine | 2-Methyl | Equatorial | 1.8 nih.gov |
| N-Phenyl-2-methylpiperidine | 2-Methyl | Axial | -1.0 nih.gov |
| N-Acyl-2-methylpiperidine | 2-Methyl | Axial | -3.2 nih.gov |
Stereochemical Influence on Biological Activity Profiles
Stereochemistry plays a pivotal role in the biological activity of chiral molecules like this compound, which has two stereocenters and thus exists as four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). These isomers can exhibit profoundly different pharmacological profiles because biological receptors are themselves chiral entities, leading to stereoselective interactions. solubilityofthings.commdpi.com
The relative stereochemistry (cis vs. trans) determines the spatial relationship between the ethyl and methyl groups.
In cis-isomers, the substituents are on the same face of the ring (one axial, one equatorial in the most stable chair form).
In trans-isomers, they are on opposite faces (typically both equatorial in the most stable chair form).
This difference in 3D shape directly impacts how well the ligand fits into a receptor's binding site. Often, one relative configuration is significantly more active than the other. For example, in a study of potent 5-HT1A receptor agonists based on a benz[e]indole scaffold, the activity was found to reside almost exclusively in the cis-isomer. nih.gov
Furthermore, the absolute stereochemistry (R/S configuration at each chiral center) is critical. Enantiomers (non-superimposable mirror images) can have identical physical properties but interact differently with chiral receptors. It is common for one enantiomer (the eutomer) to be significantly more potent than the other (the distomer). In the aforementioned 5-HT1A agonist study, the activity of the cis-racemate was traced to the (3aR)-enantiomer, while the (3aS)-enantiomer was only a partial agonist. The trans-isomers were either partial agonists or completely inactive. nih.gov This highlights that both relative and absolute stereochemistry are critical determinants of bioactivity.
Table 2: Influence of Stereoisomerism on 5-HT1A Receptor Agonist Activity This table demonstrates the dramatic effect of both relative (cis/trans) and absolute (R/S) stereochemistry on the biological activity of a potent piperidine-containing compound.
| Isomer | Relative Stereochemistry | Absolute Stereochemistry | Biological Activity Profile |
| (-)-3a | cis | (3aR) | Potent, selective full agonist nih.gov |
| (+)-3a | cis | (3aS) | Partial agonist nih.gov |
| (-)-3b | trans | (3aR) | Partial agonist nih.gov |
| (+)-3b | trans | (3aS) | Inactive nih.gov |
Positional Effects of Alkyl Substituents on Bioactivity (e.g., 2-ethyl vs. 3-ethyl vs. 4-ethyl, 2-methyl vs. 3-methyl)
The specific placement of alkyl substituents on the piperidine ring is a key factor in determining the molecule's pharmacological profile. Moving a methyl or ethyl group from the C-2 to the C-3 or C-4 position alters the molecule's shape, surface properties, and the orientation of the nitrogen lone pair, all of which can affect receptor binding and selectivity.
The position of substitution directly influences how the molecule occupies the binding site. A substituent at C-2 is adjacent to the nitrogen atom and can have a profound effect on the conformation and basicity of the amine. A C-3 substituent is further from the nitrogen but can serve as a crucial anchor in a specific sub-pocket of the receptor. A C-4 substituent is positioned on the axis of symmetry of the chair conformer and points directly out from the ring.
Structure-activity relationship studies on other substituted cyclic frameworks have shown that such positional changes are rarely neutral. For instance, in a series of substituted ketamine analogues, which feature a 2-phenylcyclohexanone (B152291) core (structurally related to a substituted piperidine), it was found that substituents at the 2- and 3-positions of the aromatic ring were generally more conducive to activity than those at the 4-position. mdpi.com This suggests that proximity to the core amine-containing ring is important for productive interactions.
Comparing a 2-ethyl with a 2-methyl group, the larger ethyl group will occupy more space and can provide more extensive hydrophobic interactions, but may also introduce steric hindrance that prevents optimal binding. The choice between methyl and ethyl is therefore a balance between enhancing favorable interactions and avoiding unfavorable steric clashes, which is entirely dependent on the topology of the target receptor.
Table 3: General Activity Trends Based on Substituent Position for Ketamine Analogues This table illustrates the principle that the position of a substituent can significantly impact biological activity.
| Substituent Position on Phenyl Ring | General Activity Trend |
| 2-position | Generally more active mdpi.com |
| 3-position | Generally more active mdpi.com |
| 4-position | Generally less active mdpi.com |
Functional Group Modifications and Their Effect on Binding Affinity
Beyond the core this compound structure, modifications to the ring nitrogen or the alkyl substituents can be used to fine-tune binding affinity, selectivity, and pharmacokinetic properties. The nitrogen atom is a particularly important site for modification.
The basicity of the piperidine nitrogen is often crucial for forming an ionic bond with an acidic residue (e.g., aspartate) in the receptor binding site. nih.gov The pKa of the nitrogen can be modulated by the introduction of substituents. N-alkylation or N-benzylation typically maintains or slightly increases basicity, while adding electron-withdrawing groups like an acyl moiety will decrease basicity and remove the potential for this key ionic interaction, though it may introduce other favorable interactions (e.g., hydrogen bonding).
In a study of sigma (σ) receptor ligands, a series of N-substituted benzylpiperidines were evaluated. The results showed that the nature of the N-substituent was critical for affinity. A simple N-benzylpiperidine derivative showed high affinity for the S1R subtype (Ki = 3.2 nM). nih.gov However, converting the piperidine to a less basic piperazine (B1678402) scaffold or to a non-basic amide resulted in a dramatic loss of affinity, highlighting the importance of a protonated amine for binding to this particular target. nih.gov
Modifications to the alkyl side chains, such as the introduction of hydroxyl or fluoro groups, can also have a profound impact. These changes can introduce new hydrogen bonding opportunities, alter lipophilicity, and block sites of metabolism. Introducing a trifluoromethyl group, for instance, can considerably modulate the basicity of the adjacent nitrogen and influence the molecule's ionization state in vivo. nih.gov The impact of any functional group modification is highly context- and target-dependent, requiring empirical testing to establish its effect on binding affinity.
Table 4: Effect of N-Substitution and Core Structure on Sigma Receptor Binding Affinity This data highlights how modifications to the nitrogen atom and the heterocyclic core dramatically influence binding affinity.
| Compound Type | Key Modification | S1R Binding Affinity (Ki, nM) |
| N-Benzylpiperidine (Compound 1) | Piperidine core | 3.2 nih.gov |
| N-Benzylpiperazine (Compound 6) | Piperazine core (less basic) | 82 nih.gov |
| Amide Derivative (Compound 12) | Non-basic amide | > 10,000 nih.gov |
Pharmacological Research and Mechanistic Biological Activity Profiling of 2 Ethyl 3 Methylpiperidine Analogues
Modulation of Neurotransmitter Systems
The piperidine (B6355638) scaffold is a common motif in many centrally acting agents, suggesting that analogues of 2-Ethyl-3-methylpiperidine could modulate various neurotransmitter systems.
Monoamine Transporter Inhibition (Dopamine, Norepinephrine (B1679862), Serotonin)
Monoamine transporters (MATs), which include transporters for dopamine (B1211576) (DAT), norepinephrine (NET), and serotonin (B10506) (SERT), are crucial for regulating neurotransmitter levels and are primary targets for antidepressants and stimulants. nih.gov The piperidine ring is a key structural feature in many MAT inhibitors.
Although direct studies on this compound's activity at these transporters are not prominent, research on related piperidine-based compounds demonstrates their potential as MAT ligands. For instance, various 4-benzylpiperidine (B145979) carboxamides have been explored as triple reuptake inhibitors (TRIs). nih.gov The potency and selectivity for DAT, NET, and SERT can be modulated by altering substituents on the piperidine and associated rings. nih.gov Further research is needed to determine if the specific substitution pattern of 2-ethyl and 3-methyl groups confers any significant inhibitory activity at these transporters.
Cholinesterase and Monoamine Oxidase Inhibition
Cholinesterase Inhibition: Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease, as they increase the concentration of acetylcholine (B1216132) in the brain. nih.govnih.gov The piperidine ring is a central component of donepezil, a widely used AChE inhibitor. Research into new potential anti-Alzheimer agents has focused on derivatives containing a piperidine or a bioisosteric piperazine (B1678402) ring. nih.gov Phthalimide-based compounds with a piperazine linker have been synthesized and shown to inhibit AChE, although their potency varies based on the substitution patterns on associated aromatic rings. nih.govresearchgate.net
Monoamine Oxidase Inhibition: Monoamine oxidases (MAO-A and MAO-B) are enzymes that metabolize monoamine neurotransmitters and are significant targets in the treatment of depression and neurodegenerative diseases like Parkinson's disease. nih.govmdpi.com The piperidine nucleus is found in potent MAO inhibitors. nih.gov Studies on pyridazinobenzylpiperidine derivatives have identified compounds with high selective inhibitory activity against MAO-B. mdpi.comresearchgate.net For example, compound S5 from one such study, which features a substituted benzyl (B1604629) group attached to a piperidine ring, showed a potent MAO-B inhibition with an IC50 value of 0.203 μM. mdpi.com The structure-activity relationship (SAR) in these series is complex, with the position and nature of substituents heavily influencing potency and selectivity. mdpi.comacs.org
Below is a table summarizing the MAO inhibitory activity of selected pyridazinobenzylpiperidine analogues.
| Compound | MAO-A IC50 (μM) | MAO-B IC50 (μM) | Selectivity Index (SI) for MAO-B |
| S5 | 3.857 | 0.203 | 19.04 |
| S15 | 3.691 | >100 | - |
| S16 | 10.43 | 0.979 | 10.65 |
| Data sourced from studies on pyridazinobenzylpiperidine derivatives. mdpi.com |
Glycine (B1666218) Transporter 1 Modulation
Glycine transporters (GlyT1 and GlyT2) regulate glycine concentrations in the central nervous system. GlyT1, in particular, modulates excitatory neurotransmission by controlling glycine levels at the N-methyl-D-aspartate (NMDA) receptor, making it a target for treating central nervous system disorders. nih.gov While the piperidine moiety is present in various CNS-active compounds, specific research linking this compound or its close analogues to significant GlyT1 modulation is not currently available in the literature.
Receptor Ligand Interactions
Opioid Receptor Binding and Selectivity
The piperidine ring is a classic pharmacophore in opioid analgesics, found in compounds ranging from meperidine to the highly potent fentanyl family. painphysicianjournal.complos.org Research into analogues of this compound has explored how substitutions on the piperidine ring affect opioid receptor affinity and activity.
A study on 2-methyl-3-carbethoxy-3-(m-hydroxyphenyl)piperidine opiates, which are structural analogues, investigated the impact of the 2-methyl group. nih.gov The presence of this methyl group was found to diminish affinity at the mu-opioid receptor (μ-receptor) and reduce agonist activity compared to the 2-desmethyl counterparts. nih.gov This suggests that the substitution at the C-2 position, adjacent to the C-3 phenyl group, introduces steric hindrance that unfavorably interacts with the μ-receptor binding site. nih.gov
In the fentanyl series, the 3-methyl group on the piperidine ring has been shown to have a profound impact on potency, with some 3-methyl fentanyl derivatives exhibiting significantly higher analgesic activity than morphine or fentanyl itself. drugbank.com This highlights the sensitivity of the opioid receptors to the stereochemistry and substitution pattern of the piperidine core.
Table of Opioid Receptor Affinities for an Analogue Series
| Compound | N-Substituent | μ-Receptor Affinity (Ki, nM) |
|---|---|---|
| 13a (2-methyl analogue) | Methyl | 10.0 ± 1.0 |
| 14a (2-desmethyl) | Methyl | 2.0 ± 0.2 |
| 13b (2-methyl analogue) | Phenethyl | 1.8 ± 0.2 |
| 14b (2-desmethyl) | Phenethyl | 0.3 ± 0.03 |
Data adapted from research on 2-methyl-3-carbethoxy-3-(m-hydroxyphenyl)piperidine opiates. nih.gov
Aromatase Enzyme Inhibition
Aromatase is a key enzyme in estrogen biosynthesis and a major target for the treatment of hormone-dependent breast cancer. nih.gov Piperidine-based structures have been investigated as non-steroidal aromatase inhibitors.
One class of analogues, 3-alkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones, has shown potent inhibition of human placental aromatase. nih.gov The parent compound in this series is structurally related to aminoglutethimide. Another related compound, 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione, known as pyridoglutethimide, has also been studied as an aromatase inhibitor and was shown to suppress estrogen levels. nih.gov In the dione (B5365651) series, increasing the length of the 3-alkyl chain from methyl to n-propyl and beyond led to a significant increase in inhibitory potency compared to the parent compound. nih.gov This indicates that the active site of the aromatase enzyme can accommodate these substitutions and that they contribute favorably to binding.
Table of Aromatase Inhibition for 3-Alkyl-3-(4-aminophenyl)piperidine-2,6-dione Analogues
| Compound | 3-Alkyl Substituent | Aromatase Inhibition (IC50, μM) |
|---|---|---|
| 2 | Methyl | 0.89 |
| 3 | Ethyl | 0.54 |
| 4 | n-Propyl | 0.12 |
| 6 | n-Butyl | 0.04 |
| 10 | Isopentyl | 0.006 |
Data represents in vitro inhibition of human placental aromatase. nih.gov
Tyrosinase Enzyme Inhibition
Tyrosinase is a key copper-containing enzyme that plays a crucial role in melanin (B1238610) biosynthesis and enzymatic browning. nih.gov The inhibition of this enzyme is a significant area of research in the cosmetic, food, and medicinal industries. nih.gov Several studies have investigated the potential of piperidine derivatives as tyrosinase inhibitors.
Recent research has explored the dual inhibitory potential of a series of piperidine derivatives against both tyrosinase and pancreatic lipase. nih.gov This study revealed that several of these compounds exhibited significant dual inhibitory activity, with some demonstrating IC50 values in the low micromolar range against mushroom tyrosinase. nih.gov Kinetic studies of the most active derivatives identified a competitive mode of inhibition. nih.gov
Furthermore, a study focusing on a new family of hydroxybenzylidenyl pyrrolidine-2,5-dione compounds identified a potent tyrosinase inhibitor, designated as HMP, with an IC50 value of 2.23 ± 0.44 μM. This was significantly more potent than the well-known inhibitor, kojic acid (IC50 = 20.99 ± 1.80 μM). rsc.org Kinetic analysis revealed that HMP acts as a competitive inhibitor. rsc.org While these compounds are not direct analogues of this compound, their structures, which incorporate a heterocyclic ring, provide valuable insights into the structural requirements for tyrosinase inhibition.
Computational studies, including molecular docking, have been employed to understand the binding interactions between piperidine-based inhibitors and the tyrosinase active site. These studies suggest that the piperidine moiety can fit into the enzyme's active site, and its derivatives can form stable interactions, leading to inhibition. nih.gov
| Compound Class | Inhibitor Example | IC50 Value (µM) | Inhibition Type | Source |
|---|---|---|---|---|
| Piperidine Derivatives | Lead Compound | Low micromolar range | Competitive | nih.gov |
| Hydroxybenzylidenyl pyrrolidine-2,5-diones | HMP | 2.23 ± 0.44 | Competitive | rsc.org |
| Reference Inhibitor | Kojic Acid | 20.99 ± 1.80 | Competitive | rsc.org |
Ion Channel Modulatory Effects (e.g., Voltage-Gated Potassium Channels)
Voltage-gated potassium (Kv) channels are transmembrane proteins crucial for regulating cellular excitability and play a significant role in various physiological processes. mdpi.com The modulation of these channels presents a therapeutic strategy for a range of disorders. drugbank.com While direct studies on this compound analogues are limited, research on related piperidine-containing compounds provides insights into their potential ion channel modulatory effects.
Potassium channel blockers are a class of drugs that inhibit the efflux of potassium ions through cell membranes, thereby prolonging the duration of action potentials. drugbank.com This mechanism is particularly relevant in the treatment of cardiac arrhythmias. cvpharmacology.com For instance, 4-aminopyridine (B3432731) (4AP), a known potassium channel blocker, is used to improve walking in multiple sclerosis patients by acting on exposed Kv channels in demyelinated axons. nih.gov
The structural features of piperidine alkaloids, such as those found in various poisonous plants, contribute to their interaction with ion channels, including nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels. nih.gov Flavonoids, another class of natural compounds, have been shown to modulate the activity of various potassium channels, including Kv1.3 channels, which are important in T lymphocytes. mdpi.com
Anti-inflammatory and Analgesic Mechanisms
Piperidine and its derivatives have long been recognized for their potential as anti-inflammatory and analgesic agents. pjps.pk The core piperidine structure is a key pharmacophore in many therapeutically active molecules with these properties. pjps.pk
The mechanisms underlying the anti-inflammatory and analgesic effects of piperidine derivatives often involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes. rsc.org NSAIDs, for example, exert their effects by inhibiting COX-1 and COX-2, which are responsible for the production of prostaglandins (B1171923) that mediate inflammation and pain. rsc.org Synthetic COX-2 inhibitors have been a major focus of research to develop anti-inflammatory drugs with fewer gastrointestinal side effects. rsc.org
A study on alkyl piperidine derivatives demonstrated varying degrees of analgesic activity in vivo. pjps.pk The structure-activity relationship (SAR) indicated that the nature and position of substituents on the piperidine ring and associated moieties significantly influence the analgesic potency and duration of action. pjps.pk For instance, some synthesized quaternary salts of alkyl piperidines showed highly significant analgesia, with potency comparable to or greater than the standard drug pethidine. pjps.pk
While direct mechanistic studies on this compound analogues are not extensively documented in the available literature, the established anti-inflammatory and analgesic properties of the broader piperidine class suggest that these compounds likely interact with targets within the inflammatory and nociceptive pathways. Further research is needed to elucidate the specific mechanisms of action for 2,3-disubstituted piperidines.
Antimicrobial and Antineoplastic Activity Exploration
The search for novel antimicrobial and antineoplastic agents is a critical area of pharmaceutical research. Piperidine derivatives have emerged as a promising scaffold for the development of such compounds.
In the realm of antimicrobial activity, various synthetic piperidine derivatives have been evaluated against a range of bacterial and fungal pathogens. One study reported the synthesis of six novel piperidine derivatives and their evaluation for antimicrobial activity. nih.gov Compound 6 in this study, a 1,2,5,6-tetrahydropyridine derivative, exhibited the strongest inhibitory activity against several bacteria, including Bacillus cereus, Escherichia coli, and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values of 1.5 mg/ml against most tested strains. nih.gov
Regarding antineoplastic activity, a study on three novel piperidone compounds (P3, P4, and P5) demonstrated their tumor-selective cytotoxicity against leukemia cells. nih.gov These compounds induced apoptosis through the intrinsic pathway and exhibited characteristics of proteasome inhibitors. The cytotoxic concentration at which 50% of the cell population is dead (CC50) was determined for these compounds against a panel of nine tumorigenic cell lines and two non-cancerous cell lines, showing greater potency against cancer cells. nih.gov For instance, the average CC50 values of P3, P4, and P5 towards the cancer cell lines were 2.26 µM, 1.91 µM, and 1.52 µM, respectively, while for the non-cancerous cell lines, the average CC50 values were higher, indicating selectivity. nih.gov
Another study investigated the cytotoxicity of platinum complexes containing methylpiperidine ligands against ovarian cancer cell lines, though no significant differences in cytotoxicity were observed between the 2-, 3-, and 4-methylpiperidine (B120128) isomers. nih.gov
| Compound | Cancer Cell Line | CC50 (µM) | Source |
|---|---|---|---|
| P3 (Piperidone) | Average of 9 Tumorigenic Cell Lines | 2.26 | nih.gov |
| P4 (Piperidone) | Average of 9 Tumorigenic Cell Lines | 1.91 | nih.gov |
| P5 (Piperidone) | Average of 9 Tumorigenic Cell Lines | 1.52 | nih.gov |
| P3 (Piperidone) | Average of 2 Non-cancerous Cell Lines | 4.99 | nih.gov |
| P4 (Piperidone) | Average of 2 Non-cancerous Cell Lines | 3.83 | nih.gov |
| P5 (Piperidone) | Average of 2 Non-cancerous Cell Lines | 3.84 | nih.gov |
Investigation of Interactions with Biomolecules and Potential Biological Pathways
Understanding the interactions of small molecules with biomolecules is fundamental to elucidating their mechanisms of action and identifying potential biological pathways they may modulate. For this compound analogues, this involves exploring their binding to enzymes, receptors, and other proteins.
Molecular docking studies have been instrumental in predicting the binding modes of piperidine derivatives with their biological targets. For instance, in the context of tyrosinase inhibition, docking simulations have shown how piperidine-based compounds can fit within the active site of the enzyme, forming stable interactions that lead to inhibition. nih.gov
In the area of antineoplastic research, the investigation into piperidone compounds revealed that they induce an accumulation of poly-ubiquitinated proteins, suggesting an interaction with the proteasome pathway. nih.gov Furthermore, these compounds were found to differentially regulate stress-related genes such as PMAIP1, ATF3, CHAC1, MYC, and HMOX-1, indicating their influence on cellular stress response pathways. nih.gov One of the compounds, P5, was also shown to cause cell cycle arrest at the G2/M phase, pointing to an interaction with the cell cycle machinery. nih.gov
While specific pathway analyses for this compound are not extensively detailed, the research on related structures suggests that these analogues likely engage with a variety of biomolecules and pathways, including enzymatic active sites, components of the protein degradation machinery, and cellular stress and proliferation signaling cascades.
Computational Chemistry Applications in the Study of 2 Ethyl 3 Methylpiperidine and Piperidine Systems
Molecular Docking and Protein-Ligand Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rsc.org This method is crucial for understanding how a ligand, such as a piperidine (B6355638) derivative, might interact with a biological target, typically a protein.
Molecular docking simulations are widely used to predict the binding affinity and mode of interaction between a ligand and a target protein. aalto.fi By calculating the binding energy, researchers can estimate the strength of the interaction; a lower binding energy generally indicates a more stable and potent protein-ligand complex. For instance, in studies involving piperidine-derived compounds as potential inhibitors of the p53-HDM2 interaction, docking was used to identify molecules with favorable binding energies. researchgate.net These simulations reveal the precise orientation (pose) of the ligand within the protein's active site, which is fundamental for its biological function. The process involves placing the ligand in various conformations within the binding pocket and scoring them to identify the most energetically favorable pose. researchgate.net
Interactive Table: Example of Docking Results for Piperidine Derivatives
| Compound Class | Target Protein | Predicted Binding Energy (kcal/mol) | Key Finding |
|---|---|---|---|
| Piperidine Derivative | HDM2 | -6.639 | Potential inhibitor of p53-HDM2 interaction researchgate.net |
| Piperidine-based Compound | Sigma 1 Receptor (S1R) | Not specified (Ki of 3.2 nM) | High affinity, comparable to reference compound haloperidol (B65202) rsc.orgnih.gov |
The stability of a protein-ligand complex is governed by various non-covalent interactions. Molecular docking analysis provides detailed visualizations and information about these crucial contacts. researchgate.netresearchgate.net
Hydrogen Bonding: These are critical for the specificity of ligand binding. Docking studies can identify specific amino acid residues (e.g., serine, threonine, or backbone amides) that act as hydrogen bond donors or acceptors with the ligand. The nitrogen atom in the piperidine ring, for example, is a common hydrogen bond acceptor.
Hydrophobic Contacts: These interactions occur between nonpolar regions of the ligand and the protein. In piperidine derivatives, the ethyl and methyl groups of a compound like 2-Ethyl-3-methylpiperidine would be expected to form hydrophobic contacts with nonpolar amino acid residues such as valine, leucine, and isoleucine within the binding pocket. aalto.fi
π-π Stacking: This type of interaction occurs between aromatic rings. While the saturated piperidine ring itself does not participate in π-π stacking, many pharmacologically active piperidine derivatives are functionalized with aromatic groups that can engage in these interactions with residues like phenylalanine, tyrosine, and tryptophan in the target protein.
In Silico Prediction of Biological Activity Spectra and Target Identification
Beyond single-target interactions, computational tools can predict a wide range of potential biological activities and identify likely macromolecular targets for a given compound.
The Prediction of Activity Spectra for Substances (PASS) is an online tool that predicts the probable biological activities of a drug-like molecule based on its structural formula. peerscientist.com The prediction is based on a comparison of the input structure with a large database of known biologically active compounds. clinmedkaz.org The result is presented as a list of potential activities with a corresponding probability "to be active" (Pa) and "to be inactive" (Pi). peerscientist.com For novel piperidine derivatives, PASS analysis can suggest a wide range of potential pharmacological effects, such as neuropsychotropic, anti-inflammatory, or enzyme-inhibiting activities, guiding further experimental validation. peerscientist.comclinmedkaz.org
Interactive Table: Example of PASS Predictions for a Novel Piperidine Derivative
| Predicted Activity | Probability to be Active (Pa) |
|---|---|
| Neurotransmitter Uptake Inhibitor | > 0.70 |
| Anti-Parkinsonian | > 0.65 |
| Anti-Dyskinetic | > 0.60 |
| Gluconate 2-dehydrogenase inhibitor | > 0.60 |
Note: This table is illustrative, based on typical predictions for piperidine derivatives as described in the literature. clinmedkaz.org
SwissTargetPrediction is a web-based tool that predicts the most probable protein targets of a small molecule by combining 2D and 3D similarity measures with a library of known active compounds. swisstargetprediction.chresearchgate.net When the structure of a compound like this compound is submitted, the tool generates a list of potential targets, ranked by probability. clinmedkaz.org This is invaluable in the early stages of drug discovery for identifying the mechanism of action of a new compound or for understanding the potential for off-target effects. For various piperidine derivatives, this analysis has highlighted likely interactions with G-protein coupled receptors (GPCRs), kinases, and various enzymes, reflecting the broad therapeutic potential of this chemical scaffold. clinmedkaz.org
Quantum Chemical Parameter Calculations and Correlation with Activity
Quantum chemical calculations provide detailed information about the electronic structure of a molecule, which ultimately determines its reactivity and interaction capabilities. Methods like Density Functional Theory (DFT) are used to calculate various molecular descriptors. nih.gov These parameters can then be used in Quantitative Structure-Activity Relationship (QSAR) studies to build mathematical models that correlate a compound's chemical structure with its biological activity. researchgate.net
Key quantum chemical parameters include:
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity.
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key for predicting non-covalent interactions.
Fukui Functions: These descriptors are used to predict the local reactivity at different atomic sites within a molecule, indicating which atoms are most susceptible to nucleophilic, electrophilic, or radical attack. nih.gov
By correlating these calculated parameters with experimentally determined biological activities (e.g., IC50 values) for a series of piperidine derivatives, researchers can develop robust QSAR models. These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. researchgate.net
Interactive Table: Key Quantum Chemical Parameters and Their Significance
| Parameter | Description | Significance in Activity Correlation |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to electron-donating ability and reactivity. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to electron-accepting ability and electrophilicity. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and kinetic stability. |
| Dipole Moment | Measure of the overall polarity of the molecule | Influences solubility and ability to engage in polar interactions. |
Frontier Molecular Orbital Theory (HOMO, LUMO)
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.orgepfl.ch It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. libretexts.orgmdpi.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. mdpi.comnih.gov A small energy gap suggests that a molecule is more reactive, has higher polarizability, and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.comnih.gov Density Functional Theory (DFT) calculations are commonly employed to determine the energies of these orbitals. For instance, DFT studies on various organic molecules, including those with heterocyclic structures similar to piperidine, have shown that a smaller HOMO-LUMO energy gap correlates with a higher propensity to act as an electron donor. nih.govresearchgate.net
| Compound System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Quinoline (benzo[b]pyridine) | -6.646 | -1.816 | 4.83 |
| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | -0.26751 | -0.18094 | 0.08657 |
Note: Data is for illustrative purposes from similar heterocyclic or organic systems to demonstrate typical computational outputs. nih.govscirp.org
Charge Distribution Analysis (e.g., Mulliken Partial Charges)
Charge distribution analysis provides insight into the electronic structure of a molecule by assigning partial charges to each atom. This information is critical for understanding molecular polarity, intermolecular interactions, and reactivity. One common method for this is Mulliken population analysis, derived from quantum chemical calculations.
For piperidine systems, the distribution of partial charges is significantly influenced by the electronegative nitrogen atom and the presence of various substituents. The nitrogen atom typically carries a negative partial charge, making it a nucleophilic center. Computational studies on substituted piperidines have utilized charge calculation methods to explain conformational preferences. For example, electrostatic interactions, calculated using partial atomic charges, have been shown to be the cause of conformational changes upon protonation of the piperidine nitrogen. nih.gov Molecular mechanics calculations using force fields that incorporate a simple Coulombic model with partial atomic charges can quantitatively predict the conformer energies of both free bases and their protonated forms. nih.gov
While specific Mulliken charges for this compound are not provided in the search results, the general principle holds that the nitrogen atom and any electronegative substituents will be electron-rich, while adjacent carbon and hydrogen atoms will be comparatively electron-poor.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. nih.govchemrxiv.org It is a valuable tool for predicting how a molecule will interact with other chemical species, identifying sites for electrophilic and nucleophilic attack, and understanding noncovalent interactions like hydrogen bonding. chemrxiv.orgnih.gov
The MEP map displays the electrostatic potential on the electron density surface of the molecule. Different colors are used to represent varying potential values:
Red: Indicates regions of most negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack. nih.gov
Blue: Indicates regions of most positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. nih.gov
Green: Represents areas of neutral or zero potential. chemrxiv.org
Thermochemical Calculations and Conformational Energy Landscape
Computational methods are extensively used to determine the thermochemical properties and explore the conformational energy landscape of piperidine systems. These calculations provide data on stability, such as enthalpies of formation, and map the relative energies of different spatial arrangements (conformers) of the molecule. acs.org
The piperidine ring is not planar and primarily adopts a chair conformation, similar to cyclohexane, to minimize steric and torsional strain. However, other conformers like boat and twist-boat forms also exist on the energy landscape, though they are generally higher in energy. rsc.org The presence of substituents, as in this compound, leads to different stereoisomers and introduces the possibility of axial and equatorial orientations for the substituent groups.
Thermochemical studies, combining experimental calorimetry with computational calculations (such as the G3MP2B3 composite method), have been performed for various methyl- and dimethylpiperidines to determine their standard molar enthalpies of formation. acs.org These studies help to understand the influence of the methyl group's position on the stability of the piperidine ring. acs.org
| Compound | Gaseous Enthalpy of Formation (kJ·mol⁻¹) |
| 1-methylpiperidine | -59.1 ± 1.7 |
| 3-methylpiperidine (B147322) | -79.2 ± 1.6 |
| 4-methylpiperidine (B120128) | -82.9 ± 1.7 |
| 2,6-dimethylpiperidine | -111.2 ± 2.2 |
| 3,5-dimethylpiperidine | -105.9 ± 1.8 |
Source: Data from combined experimental and computational studies. acs.org
Computational investigations on fluorinated piperidines have revealed that conformational preferences can be influenced by a combination of charge-dipole interactions, hyperconjugation, and solvation effects. d-nb.inforesearchgate.netnih.gov DFT calculations have been successful in predicting the experimentally observed conformers and quantifying the free enthalpy differences between them. nih.gov These studies underscore the power of computational chemistry in mapping the complex energy landscape of substituted piperidines.
Molecular Dynamics Simulations for Conformational Behavior and Interactions
Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems. researchgate.net By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each particle over time, providing a detailed view of conformational dynamics and intermolecular interactions. dovepress.commdpi.com
For piperidine systems, MD simulations are used to explore several key aspects:
Conformational Dynamics: Simulations can reveal the transitions between different ring conformations (e.g., chair-to-chair interconversion) and the preferred orientations of substituents. They can model the flexibility of the ring and how it changes in response to its environment. researchgate.net
Solvent Effects: By including explicit solvent molecules in the simulation box, MD can model how interactions with the solvent (e.g., water) influence the conformational equilibrium and dynamic behavior of the piperidine derivative. researchgate.net
Intermolecular Interactions: MD is widely used to study the binding of piperidine-containing molecules to biological targets, such as enzymes or receptors. researchgate.net These simulations can elucidate the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the bound complex and provide insights for drug design. researchgate.net
For example, MD simulations of various piperidine-based compounds have been used to reveal key conformational behaviors and interactions in explicit solvent, analyzing metrics like root-mean-square deviation (RMSD), hydrogen bonding, and solvent-accessible surface area to understand their behavior in a biological environment. researchgate.net These simulations, often run for hundreds of nanoseconds, provide a dynamic picture that complements the static information obtained from other computational methods. researchgate.netdovepress.com
Future Directions and Emerging Research Avenues for 2 Ethyl 3 Methylpiperidine
Development of Novel Synthetic Routes with Enhanced Sustainability
The chemical synthesis of 2-ethyl-3-methylpiperidine and its derivatives is an area ripe for innovation, with a strong emphasis on developing more sustainable and efficient methodologies. Traditional synthetic routes often rely on harsh reagents, multi-step processes, and generate significant chemical waste. To address these limitations, researchers are exploring "green chemistry" approaches that prioritize atom economy, energy efficiency, and the use of renewable resources.
One promising direction is the development of one-pot, multi-component reactions. These reactions allow for the construction of complex molecules like substituted piperidines from simple starting materials in a single step, minimizing the need for purification of intermediates and reducing solvent usage. Catalysis is at the heart of these advancements, with a focus on earth-abundant and non-toxic metal catalysts, as well as organocatalysts, to drive reactions under milder conditions. For instance, the use of heterogeneous catalysts that can be easily recovered and reused is a key strategy for improving the sustainability of these synthetic processes.
Furthermore, the exploration of biocatalysis, using enzymes to perform specific chemical transformations, offers a highly selective and environmentally benign alternative to traditional chemical methods. The development of enzymatic routes to chiral piperidine (B6355638) derivatives, including those with the 2-ethyl-3-methyl substitution pattern, would be a significant step forward in producing enantiomerically pure compounds for pharmacological applications.
The table below summarizes some emerging sustainable synthetic strategies applicable to the synthesis of substituted piperidines.
| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis |
| Multi-component Reactions | Multiple starting materials react in a single step to form a complex product. | Increased efficiency, reduced waste, and simplified purification. |
| Catalysis | Use of catalysts (metal, organo-, or bio-) to accelerate reactions and improve selectivity. | Milder reaction conditions, lower energy consumption, and potential for asymmetric synthesis. |
| Flow Chemistry | Reactions are carried out in a continuous stream rather than a batch. | Improved safety, better control over reaction parameters, and easier scalability. |
| Use of Renewable Feedstocks | Sourcing starting materials from biomass or other renewable sources. | Reduced reliance on fossil fuels and a smaller carbon footprint. |
Advanced Pharmacological Profiling and Target Validation of Derivatives
The piperidine moiety is a common feature in a vast array of FDA-approved drugs, highlighting its importance as a pharmacophore. mdpi.com Derivatives of this compound hold significant therapeutic potential across various disease areas, including neurological disorders, infectious diseases, and oncology. Future research will focus on a more comprehensive and systematic evaluation of the pharmacological properties of these derivatives.
High-throughput screening (HTS) technologies will be instrumental in rapidly assessing large libraries of this compound analogs against a wide range of biological targets. This will be complemented by more detailed in vitro and in vivo studies to elucidate their mechanisms of action, potency, selectivity, and pharmacokinetic profiles.
A crucial aspect of this research will be target validation – confirming the role of a specific biological target in a disease process and demonstrating that modulating this target with a this compound derivative leads to a therapeutic effect. This will involve a combination of genetic, proteomic, and chemical biology approaches to identify and validate novel drug targets.
The structure-activity relationship (SAR) studies of this compound derivatives will also be a key focus. By systematically modifying the structure of the molecule and assessing the impact on its biological activity, researchers can identify the key structural features responsible for its therapeutic effects and optimize its properties to develop more potent and selective drug candidates.
| Research Area | Methodologies | Goals |
| High-Throughput Screening (HTS) | Automated screening of large compound libraries against biological targets. | Rapidly identify initial "hit" compounds with desired biological activity. |
| Target Validation | Genetic (e.g., CRISPR), proteomic, and chemical probe-based approaches. | Confirm the relevance of a biological target for a specific disease. |
| Structure-Activity Relationship (SAR) Studies | Systematic chemical modification and biological evaluation of derivatives. | Optimize potency, selectivity, and pharmacokinetic properties of lead compounds. |
| In Vivo Pharmacology | Studies in animal models of disease. | Evaluate the efficacy and safety of drug candidates in a living organism. |
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of novel this compound derivatives. nih.govnih.gov These computational tools can analyze vast datasets of chemical structures and biological activities to identify patterns and make predictions that would be impossible for a human to discern.
One of the key applications of AI in this context is de novo drug design, where algorithms can generate novel molecular structures with desired pharmacological properties. nih.gov By inputting specific parameters, such as a target protein structure and desired binding affinity, AI models can propose new this compound derivatives that are predicted to be effective.
ML models can also be trained to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds. This allows researchers to prioritize the synthesis and testing of candidates with a higher probability of success, thereby reducing the time and cost of drug development.
| AI/ML Application | Description | Impact on this compound Research |
| De Novo Design | Generative models create novel molecules with desired properties. | Accelerated discovery of new drug candidates with optimized activity. |
| ADMET Prediction | Machine learning models predict the pharmacokinetic and toxicity profiles of compounds. | Early identification of compounds with poor drug-like properties, reducing late-stage failures. |
| Target Identification | AI algorithms analyze biological data to identify new potential drug targets. | Expansion of the therapeutic applications for this compound derivatives. |
| Virtual Screening | In silico screening of large virtual libraries of compounds against a biological target. | Efficient identification of potential hit compounds for further experimental testing. |
Exploration of this compound as a Scaffold for Complex Natural Product Synthesis
Natural products have historically been a rich source of inspiration for the development of new drugs. The this compound core is a structural motif found in a number of alkaloids and other complex natural products with interesting biological activities. Future research will likely focus on utilizing this compound as a versatile building block for the total synthesis of such natural products and their analogs.
The stereoselective synthesis of polysubstituted piperidines is a significant challenge in organic chemistry. researchgate.net The development of new synthetic methods that allow for precise control over the stereochemistry of the this compound core will be crucial for its application in natural product synthesis. This will enable chemists to construct complex, three-dimensional molecules with high fidelity.
By using this compound as a starting point, researchers can develop more efficient and convergent synthetic routes to complex natural products. This "scaffold-based" approach can significantly reduce the number of steps required for a total synthesis, making it more practical for the production of these compounds for further biological evaluation.
Furthermore, the synthesis of analogs of natural products containing the this compound scaffold will allow for the exploration of their SAR and the development of new therapeutic agents with improved properties. This approach combines the structural complexity and biological relevance of natural products with the tools of modern synthetic chemistry to create novel drug candidates.
| Application Area | Description | Significance |
| Total Synthesis | The complete chemical synthesis of a complex natural product from simple starting materials. | Provides access to larger quantities of rare natural products for biological study. |
| Stereoselective Synthesis | Synthetic methods that control the three-dimensional arrangement of atoms in a molecule. | Crucial for synthesizing the correct stereoisomer of a biologically active compound. |
| Analog Synthesis | The synthesis of structurally related compounds to a natural product. | Allows for the optimization of the biological activity and properties of a natural product lead. |
| Scaffold-Based Drug Discovery | Using a common chemical core to generate a library of diverse compounds. | A powerful strategy for identifying new drug candidates with a shared mechanism of action. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
